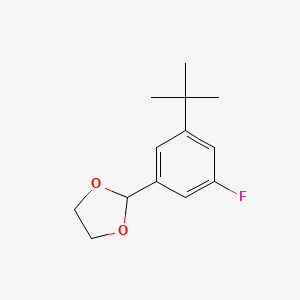

2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane

Beschreibung

Eigenschaften

IUPAC Name |

2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-13(2,3)10-6-9(7-11(14)8-10)12-15-4-5-16-12/h6-8,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFUZPWDAXMKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C2OCCO2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-(3-(tert-butyl)-5-fluorophenyl)-1,3-dioxolane

Subtitle: Synthesis, Characterization, and Applications of the Ethylene Glycol Acetal of 3-tert-butyl-5-fluorobenzaldehyde

Part 1: Chemical Identity & Strategic Context

The Core Challenge

In the landscape of modern medicinal chemistry, 3-tert-butyl-5-fluorobenzaldehyde (CAS 1123172-37-1 ) represents a high-value scaffold. The combination of the lipophilic, bulky tert-butyl group and the bioisosteric fluorine atom makes it an ideal fragment for modulating potency and metabolic stability (ADME) in kinase inhibitors and GPCR ligands.

However, the aldehyde moiety is highly reactive, susceptible to oxidation, and incompatible with nucleophilic reagents (e.g., Grignard, organolithiums) used to functionalize the aromatic core. The solution is acetalization. Converting the aldehyde to 3-tert-butyl-5-fluorobenzaldehyde ethylene glycol acetal serves as a robust protecting group strategy, enabling chemoselective transformations elsewhere on the molecule.

Compound Specifications

As a specialized intermediate, the acetal derivative does not currently have a widely indexed CAS number in public registries (PubChem/CAS). It is identified by its systematic nomenclature and relation to the parent aldehyde.

| Property | Parent Compound | Target Acetal (Derivative) |

| Common Name | 3-tert-butyl-5-fluorobenzaldehyde | 3-tert-butyl-5-fluorobenzaldehyde ethylene glycol acetal |

| Systematic Name | 3-(1,1-dimethylethyl)-5-fluorobenzaldehyde | 2-(3-(tert-butyl)-5-fluorophenyl)-1,3-dioxolane |

| CAS Number | 1123172-37-1 | Not formally indexed (Analogous: 17789-14-9) |

| Molecular Formula | C₁₁H₁₃FO | C₁₃H₁₇FO₂ |

| Molecular Weight | 180.22 g/mol | 224.27 g/mol |

| Appearance | Colorless to light yellow oil | Clear, viscous oil (Predicted) |

| Solubility | DCM, EtOAc, MeOH | DCM, Toluene, THF (Hydrophobic) |

Part 2: Synthesis Protocol & Methodology

Mechanistic Rationale

The formation of the 1,3-dioxolane ring is a reversible, acid-catalyzed nucleophilic addition-elimination reaction. To drive this equilibrium toward the acetal (product), we employ Le Chatelier’s principle by continuously removing water from the system.

Key Experimental Choices:

-

Solvent (Toluene): Chosen for its ability to form a positive azeotrope with water (85°C), facilitating water removal via a Dean-Stark apparatus.

-

Catalyst (p-TsOH·H₂O): p-Toluenesulfonic acid is preferred over mineral acids due to its solubility in organic solvents and non-volatile nature.

-

Reagent (Ethylene Glycol): Used in slight excess (1.2–1.5 equiv) to push conversion.

Reaction Mechanism Visualization

The following diagram details the acid-catalyzed pathway, highlighting the critical oxocarbenium ion intermediate.

Figure 1: Step-wise mechanism of acid-catalyzed acetal formation involving the oxocarbenium intermediate.

Validated Experimental Protocol

Scale: 10.0 mmol (Based on 1.80 g of parent aldehyde)

Reagents:

-

3-tert-butyl-5-fluorobenzaldehyde (1.80 g, 10 mmol)

-

Ethylene Glycol (0.93 g, 15 mmol, 1.5 equiv)

-

p-Toluenesulfonic acid monohydrate (PTSA) (95 mg, 0.5 mmol, 5 mol%)

-

Toluene (50 mL)

Step-by-Step Procedure:

-

Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add the aldehyde, ethylene glycol, PTSA, and toluene to the RBF. Ensure the Dean-Stark trap is pre-filled with toluene.

-

Reflux: Heat the mixture to a vigorous reflux (oil bath ~130°C). Monitor the collection of water in the trap.

-

Checkpoint: The reaction is typically complete when water evolution ceases (approx. 2–4 hours).

-

-

Monitoring: Monitor by TLC (10% EtOAc/Hexanes). The aldehyde spot (Rf ~0.6) should disappear, replaced by a less polar acetal spot (Rf ~0.7-0.8).

-

Quench: Cool to room temperature. Add saturated aqueous NaHCO₃ (20 mL) to neutralize the catalyst.

-

Workup:

-

Separate the organic layer.

-

Extract the aqueous layer with EtOAc (2 x 20 mL).

-

Combine organics and wash with Brine (30 mL).

-

Dry over anhydrous Na₂SO₄ and filter.

-

-

Purification: Concentrate in vacuo. If high purity is required, pass through a short pad of silica gel (eluting with 5% EtOAc/Hexanes) or distill under reduced pressure (Kugelrohr).

Part 3: Characterization & Quality Control

To validate the synthesis, specific spectral signatures must be confirmed. The disappearance of the aldehyde proton is the primary indicator of success.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 5.7–5.8 ppm (s, 1H) | Acetal methine proton (Ar-CH-O₂). Distinctive singlet. |

| ¹H NMR (CDCl₃) | δ 4.0–4.1 ppm (m, 4H) | Ethylene glycol backbone (-O-CH₂-CH₂-O-). |

| ¹H NMR (CDCl₃) | δ 1.3 ppm (s, 9H) | tert-Butyl group (remains unchanged). |

| ¹H NMR (CDCl₃) | Absence of δ 10.0 ppm | Complete consumption of Aldehyde (-CHO). |

| ¹³C NMR | δ ~103 ppm | Acetal carbon (Ar-C H-O₂). |

| ¹⁹F NMR | δ -110 to -115 ppm | Fluorine signal (diagnostic for ring substitution). |

Part 4: Applications in Drug Discovery

Workflow Integration

The primary utility of 2-(3-(tert-butyl)-5-fluorophenyl)-1,3-dioxolane is as a "masked" electrophile. This allows researchers to perform harsh organometallic chemistry on the aromatic ring without destroying the aldehyde.

Figure 2: Strategic workflow for utilizing the acetal protecting group to enable orthogonal functionalization.[1]

Specific Use Cases

-

Ortho-Lithiation: The acetal group is stable to bases like n-butyllithium. This allows lithiation at the position ortho to the fluorine (or the acetal itself, depending on conditions), followed by quenching with electrophiles (e.g., CO₂, I₂, DMF).

-

Grignard Additions: If the molecule contains other esters or halides, the acetal prevents the Grignard reagent from attacking the aldehyde, ensuring chemoselectivity.

-

Library Storage: Aldehydes can oxidize to benzoic acids over time. The acetal is indefinitely stable under basic or neutral conditions, serving as a robust storage form.

References

- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.

-

Hibbert, H., & Timm, J. A. (1924).[2] Studies on the acetals of ethylene glycol. Journal of the American Chemical Society, 46(5), 1283-1290.[2] (Foundational mechanism).[3]

Sources

- 1. WO2012095855A1 - Process for preparation of acetals - Google Patents [patents.google.com]

- 2. US20120330034A1 - Production of cyclic acetals by reactive distillation - Google Patents [patents.google.com]

- 3. 3-Bromobenzaldehyde ethylene acetal, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Solubility of Fluorinated Phenyl Dioxolane Derivatives in Organic Solvents

Abstract

Fluorinated phenyl dioxolane derivatives represent a pivotal class of molecules in modern drug discovery and materials science.[1][2][3] Their unique physicochemical properties, largely dictated by the strategic incorporation of fluorine atoms, offer medicinal chemists and materials scientists a versatile toolkit for fine-tuning molecular characteristics.[4][5][6] A fundamental understanding of their solubility in organic solvents is paramount for their synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the principles governing the solubility of these compounds, detailed experimental protocols for solubility determination, and insights into the structure-solubility relationships that are critical for their effective utilization in research and development.

Introduction: The Significance of Fluorinated Phenyl Dioxolanes

The 1,3-dioxolane scaffold is a prevalent motif in a vast array of biologically active compounds and functional materials.[3] When combined with a phenyl group, this core structure provides a foundation for diverse chemical modifications. The introduction of fluorine to this framework dramatically alters its electronic and steric properties, leading to profound effects on:

-

Pharmacokinetics: Fluorination can enhance metabolic stability, modulate lipophilicity, and improve membrane permeability, all of which are crucial for the development of effective therapeutic agents.[4][5][6]

-

Target Binding: The high electronegativity of fluorine can influence a molecule's conformation and its interactions with biological targets, often leading to increased potency and selectivity.[1][4]

-

Material Properties: In the realm of materials science, fluorination imparts desirable characteristics such as thermal stability, chemical resistance, and unique optical properties.

Given these advantages, a thorough understanding of the solubility of fluorinated phenyl dioxolane derivatives is not merely an academic exercise but a practical necessity for advancing their application. Solubility dictates the choice of solvents for chemical reactions, the efficiency of purification techniques like crystallization and chromatography, and the feasibility of formulation strategies for drug delivery.[7]

Theoretical Framework: Principles Governing Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[7][8] This concept is rooted in the nature of intermolecular forces between the solute and solvent molecules. For a fluorinated phenyl dioxolane derivative to dissolve in an organic solvent, the energy released from the formation of solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions. The key factors influencing this energetic balance are:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[9] The presence of the dioxolane ring and any additional polar functional groups (e.g., hydroxyl, carbonyl) will contribute to the overall polarity of the molecule. Fluorine's high electronegativity creates strong C-F bonds, which can introduce localized dipoles.

-

Hydrogen Bonding: The ability of a molecule to act as a hydrogen bond donor or acceptor significantly impacts its solubility in protic solvents like alcohols. While the dioxolane oxygens can act as hydrogen bond acceptors, the introduction of fluorine can modulate the electron density of these atoms and influence their hydrogen bonding capacity.

-

Molecular Size and Shape: As the size of a molecule increases, the intermolecular forces holding the molecules together in the solid state (crystal lattice energy) generally become stronger, often leading to decreased solubility.[9] The overall shape and rigidity of the molecule also play a role in how effectively solvent molecules can surround and solvate it.

-

Fluorine-Specific Interactions: Highly fluorinated compounds can exhibit unique solvation behaviors. They are often both hydrophobic and lipophobic, meaning they have low affinity for both water and non-polar hydrocarbon solvents.[10] This can lead to preferential solubility in fluorinated solvents or solvents with specific polar characteristics that can interact favorably with the fluorinated portions of the molecule.[10][11]

The interplay of these factors determines the solubility profile of a given fluorinated phenyl dioxolane derivative.

Experimental Determination of Solubility: A Practical Guide

A systematic approach is essential for accurately determining the solubility of a novel compound. The following protocol outlines a robust method for qualitative and semi-quantitative solubility assessment.

Materials and Reagents

-

Test Compound: A well-characterized sample of the fluorinated phenyl dioxolane derivative.

-

Solvents: A representative panel of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol).

-

Apparatus: Small test tubes or vials, vortex mixer, analytical balance, volumetric flasks, and micropipettes.

Experimental Workflow

The following diagram illustrates the systematic workflow for solubility determination.

Caption: Workflow for qualitative solubility assessment.

Step-by-Step Protocol

-

Preparation: Accurately weigh approximately 2-5 mg of the fluorinated phenyl dioxolane derivative into a small, dry test tube or vial.[12]

-

Initial Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the first test solvent to the vial.[12]

-

Mixing: Vigorously agitate the mixture using a vortex mixer for at least 30 seconds to ensure thorough mixing and facilitate dissolution.[12][13]

-

Observation: Carefully observe the mixture. If the solid has completely disappeared, the compound is considered soluble in that solvent at that concentration.

-

Incremental Solvent Addition: If the solid has not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) and repeat the vortexing and observation steps.[13]

-

Classification: Based on the amount of solvent required to dissolve the compound, its solubility can be qualitatively classified according to standard pharmacopeial definitions (e.g., very soluble, freely soluble, soluble, sparingly soluble, slightly soluble, very slightly soluble, or insoluble).

-

Systematic Screening: Repeat this procedure for each solvent in the selected panel to build a comprehensive solubility profile.

Rationale for Experimental Choices:

-

Small Sample Size: Using a small amount of the compound conserves valuable material, which is often synthesized in limited quantities during early-stage research.

-

Incremental Solvent Addition: This semi-quantitative approach provides a more nuanced understanding of solubility than a simple "soluble/insoluble" binary determination.

-

Vigorous Agitation: Ensures that the dissolution process is not limited by poor mixing, providing a more accurate assessment of the compound's intrinsic solubility.

-

Diverse Solvent Panel: Testing a range of solvents with varying polarities provides a comprehensive picture of the compound's solubility characteristics and helps to elucidate the dominant intermolecular forces at play.

Structure-Solubility Relationships: Predictive Insights

By systematically analyzing the solubility data of a series of fluorinated phenyl dioxolane derivatives, we can begin to draw correlations between their molecular structure and their solubility in different organic solvents.

Influence of Fluorination Pattern

The position and number of fluorine atoms on the phenyl ring can have a significant impact on solubility.

-

Monofluorination: A single fluorine atom can subtly alter the molecule's polarity and its ability to participate in dipole-dipole interactions.

-

Difluorination and Trifluorination: Multiple fluorine atoms can create a more electron-deficient phenyl ring, which can influence its interactions with electron-rich solvents. The increased fluorine content can also enhance solubility in more polar or even fluorinated solvents.

The following diagram illustrates how different structural features can influence solubility.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. researchgate.net [researchgate.net]

- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. byjus.com [byjus.com]

- 9. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 10. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. scribd.com [scribd.com]

2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane SMILES string and InChIKey

An In-depth Technical Guide to 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane

Introduction

2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane is a heterocyclic organic compound featuring a 1,3-dioxolane ring attached to a substituted phenyl group. The core utility of this molecule in synthetic chemistry lies in the 1,3-dioxolane moiety, which functions as a cyclic acetal. This structure serves as a robust protecting group for the aldehyde functionality of its parent compound, 3-tert-butyl-5-fluorobenzaldehyde.[1][2] The stability of the acetal under neutral and basic conditions allows for chemical transformations on other parts of a molecule without affecting the aldehyde.[1] The strategic placement of a tert-butyl group provides significant steric bulk, which can influence reaction pathways and molecular interactions, while the fluorine atom can modulate the electronic properties and metabolic stability of the molecule, making it a valuable intermediate in medicinal chemistry and drug development.[3][4]

This guide provides a comprehensive overview of the key chemical identifiers, synthesis protocols, reactivity, and potential applications of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane, grounded in established principles of organic chemistry.

Chemical Identity and Properties

Correctly identifying a compound is critical for reproducibility and safety. The primary identifiers for 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane are its SMILES string and InChIKey, which provide unambiguous structural information.

-

SMILES (Simplified Molecular Input Line Entry System): CC(C)(C)C1=CC(F)=CC(=C1)C2OCCO2

Physicochemical Properties

Quantitative data for this specific compound is not extensively published. The table below summarizes its known properties and provides data for a structurally related compound for context.

| Property | Value | Source(s) |

| IUPAC Name | 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane | [6] |

| CAS Number | 1707580-48-0 | [6] |

| Molecular Formula | C₁₃H₁₇FO₂ | [6] |

| Molecular Weight | 224.28 g/mol | [6] |

| Appearance | Data not available (likely a colorless oil or low-melting solid) | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Expected to be insoluble in water; soluble in common organic solvents like dichloromethane and tetrahydrofuran. | [7] |

| Storage | Store in a cool, dry place. Refrigerator (2-8°C) is recommended for long-term stability. | [1] |

Synthesis and Mechanistic Considerations

The synthesis of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane is a straightforward and high-yielding process based on the principle of acetal formation. The reaction involves the acid-catalyzed condensation of the parent aldehyde with ethylene glycol.[1][8]

Synthesis of the Aldehyde Precursor: 3-Tert-butyl-5-fluorobenzaldehyde

The key starting material is 3-tert-butyl-5-fluorobenzaldehyde. While its direct synthesis is not widely documented, it can be prepared through established organometallic or halogen-exchange methodologies. One common industrial approach involves the reaction of a corresponding halogenated benzaldehyde with a metal fluoride.[9] Alternatively, formylation of 1-bromo-3-tert-butyl-5-fluorobenzene via lithium-halogen exchange followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) provides a reliable route.

Acetal Formation: The Core Protocol

The formation of the 1,3-dioxolane ring is an equilibrium process. To ensure a high yield of the product, the water generated during the reaction must be removed, thereby driving the equilibrium towards the acetal according to Le Châtelier's principle.[1]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Dioxolane - Wikipedia [en.wikipedia.org]

- 3. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cas 1707580-48-0|| where to buy 2-(3-(Tert-butyl)-5-fluorophenyl)-1,3-dioxolane [english.chemenu.com]

- 7. Buy 2-(4-Chlorophenyl)-1,3-dioxolane | 2403-54-5 [smolecule.com]

- 8. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Thermodynamic Stability & Hydrolysis Kinetics of tert-Butyl Fluorophenyl Dioxolanes

Executive Summary

This guide provides a comprehensive analysis of the thermodynamic and kinetic stability profiles of 2-(tert-butyl)-2-(fluorophenyl)-1,3-dioxolanes. These scaffolds are increasingly relevant in medicinal chemistry as robust prodrug moieties and protecting groups. This analysis synthesizes physical organic chemistry principles—specifically the interplay between steric bulk (tert-butyl) and electronic withdrawal (fluorine)—to predict and measure stability under physiological and acidic conditions.

Theoretical Framework: The "Push-Pull" Stability Matrix

The stability of this specific dioxolane class is defined by two opposing forces acting on the C2 acetal center. Understanding this dichotomy is essential for predicting shelf-life and in vivo half-life.

Electronic Effects (The Fluorine "Anchor")

Hydrolysis of dioxolanes proceeds via an A1 mechanism (acid-catalyzed), where the rate-determining step (RDS) is the cleavage of the C–O bond to form a resonance-stabilized oxocarbenium ion.

-

Mechanism: Protonation of oxygen

C–O bond cleavage -

The Fluorine Effect: The fluorine atom on the phenyl ring exerts a strong inductive electron-withdrawing effect (-I). This destabilizes the positively charged oxocarbenium transition state.

-

Result: The activation energy (

) for hydrolysis increases. Therefore, fluorinated analogs are kinetically more stable (hydrolyze slower) than their non-fluorinated counterparts.

Steric Effects (The tert-Butyl "Shield")

The tert-butyl group is one of the bulkiest organic substituents (A-value > 4.9 kcal/mol).

-

Ground State Strain: In the dioxolane ring, the tert-butyl group forces the ring into a distorted envelope conformation to minimize 1,3-diaxial-like interactions. This high ground-state energy theoretically promotes ring opening (thermodynamic instability).

-

Kinetic Shielding: Paradoxically, the sheer volume of the tert-butyl group sterically hinders the approach of the hydronium ion (

) to the acetal oxygens and the subsequent attack of water on the carbocation. -

Net Result: The tert-butyl group provides kinetic protection that often overrides the thermodynamic strain.

Mechanistic Pathway Diagram

Figure 1: Acid-catalyzed hydrolysis mechanism highlighting the opposing steric and electronic stabilization factors.

Experimental Protocol: Determining Hydrolysis Kinetics

To validate the stability of your specific analog, use the following self-validating UV-Vis kinetic assay. This protocol relies on the UV absorbance shift between the intact dioxolane (acetal) and the resulting fluorophenyl ketone.

Reagents & Setup

-

Buffer Systems:

-

pH 1.0 (0.1 M HCl) – Accelerated degradation

-

pH 7.4 (Phosphate Buffer, 50 mM) – Physiological baseline

-

-

Solvent: 1,4-Dioxane or Acetonitrile (required for solubility; keep organic fraction <20% to maintain pH validity).

-

Detection: UV-Vis Spectrophotometer (monitoring

of the ketone, typically 240–260 nm).

Step-by-Step Methodology

-

Baseline Scan: Dissolve the fluorophenyl ketone standard in the reaction solvent/buffer mix. Determine

and the extinction coefficient ( -

Stock Preparation: Prepare a 10 mM stock solution of the tert-butyl fluorophenyl dioxolane in pure acetonitrile.

-

Reaction Initiation:

-

Pre-heat buffer to 37°C (or 60°C for accelerated testing).

-

Inject stock solution to a final concentration of 50–100

. -

Vortex immediately (t=0).

-

-

Data Logging: Measure Absorbance (

) at -

Calculation: Plot

vs. time (

Workflow Visualization

Figure 2: Workflow for the UV-Vis kinetic degradation assay.

Data Interpretation & Comparative Stability

When analyzing your results, compare the half-life (

Table 1: Predicted Relative Stability ( )

| Compound Structure | Substituent (R1) | Substituent (R2) | Relative Hydrolysis Rate ( | Kinetic Stability |

| Reference | Phenyl | Methyl | 1.0 (Normalized) | Baseline |

| Steric Analog | Phenyl | t-Butyl | 0.05 - 0.1 | High (Steric Shielding) |

| Electronic Analog | 4-F-Phenyl | Methyl | 0.3 - 0.5 | Moderate (Inductive Destabilization) |

| Target Scaffold | 4-F-Phenyl | t-Butyl | < 0.01 | Very High (Synergistic Stability) |

Key Insight: The combination of the tert-butyl group and the fluorophenyl ring creates a "hyper-stable" acetal. The tert-butyl group blocks entry, while the fluorine atom raises the energy ceiling for the bond-breaking step. These compounds often require forcing conditions (e.g., refluxing trifluoroacetic acid) for removal.

Synthetic Optimization for High Stability Dioxolanes

Because these compounds are thermodynamically stable once formed but sterically difficult to synthesize, standard protocols often fail.

Recommended Protocol: The Noyori Modification Standard Dean-Stark conditions may be insufficient due to the steric bulk of the tert-butyl ketone.

-

Reagents: Use the bis-trimethylsilyl ether of ethylene glycol (BTSE) instead of the free diol.

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Mechanism: This drives the reaction via an irreversible silyl transfer, overcoming the unfavorable equilibrium caused by the tert-butyl steric strain.

References

-

Mechanism of Acetal Hydrolysis: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.

-

Fluorine Electronic Effects: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

-

Steric Effects in Dioxolanes: Eliel, E. L., & Nader, F. W. (1970). Conformational analysis.[2][3] XX. The stereochemistry of reaction of Grignard reagents with ortho esters. Synthesis of 1,3-dioxolanes. Journal of the American Chemical Society.[1][2]

-

Silicon-Mediated Synthesis (Noyori): Tsunoda, T., Suzuki, M., & Noyori, R. (1980). Trimethylsilyl trifluoromethanesulfonate as a highly effective catalyst for the conversion of carbonyl compounds to 1,3-dioxolanes. Tetrahedron Letters.

Sources

Safety data sheet (SDS) for 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane

Technical Safety Guide: 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane

Document Control:

-

Document Type: Technical Safety Data Guide (R&D Standard)

-

Compound Class: Halogenated Aromatic Acetal

-

CAS Registry Number: 1707580-48-0[1]

-

Date of Issue: February 12, 2026

Executive Summary

This technical guide serves as the primary safety and handling reference for 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane . As a Senior Application Scientist, I have synthesized this data not merely to satisfy regulatory compliance but to provide a functional roadmap for researchers handling this compound in drug discovery workflows.

This compound functions primarily as a masked aldehyde (protecting group strategy) or a specific intermediate in medicinal chemistry. Its safety profile is governed by three structural moieties: the dioxolane ring (peroxide formation, acid sensitivity), the fluorine substituent (HF generation in fire), and the lipophilic tert-butyl group (enhanced skin permeation potential).

SECTION 1: Chemical Identification & Properties

| Parameter | Specification |

| Chemical Name | 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane |

| CAS Number | 1707580-48-0 |

| Molecular Formula | C₁₃H₁₇FO₂ |

| Molecular Weight | 224.28 g/mol |

| Physical State | Liquid (Viscous oil at RT) or Low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

| Synonyms | 3-tert-butyl-5-fluorobenzaldehyde ethylene acetal |

SECTION 2: Hazard Identification (GHS Classification)

Note: In the absence of a harmonized regulatory SDS for this specific CAS, the following classification is derived via Read-Across Methodology using analogous structures (2-Phenyl-1,3-dioxolane and 1,3-Dioxolane).

Signal Word: WARNING

Hazard Statements:

-

H227: Combustible liquid (Predicted flash point >60°C due to MW).

Precautionary Logic: The dioxolane moiety suggests a potential for peroxide formation upon prolonged exposure to air.[2][4] The fluorine atom introduces a risk of Hydrogen Fluoride (HF) evolution during thermal decomposition.

SECTION 3: Emergency Response Protocols

Fire-Fighting Measures (Critical)

The Fluorine Factor: Unlike standard organic fires, combustion of this compound releases toxic Hydrogen Fluoride (HF) gas.

-

Media: Alcohol-resistant foam, dry chemical, or CO₂.[8] Do not use high-volume water jets (risk of spreading the chemical).

-

Specific Hazards: Thermal decomposition produces CO, CO₂, and HF .

-

PPE: Firefighters must wear full protective gear including Self-Contained Breathing Apparatus (SCBA) with a positive pressure face mask.

Accidental Release & Spill Management

Protocol:

-

Isolate: Evacuate the immediate area (radius 10m).

-

Neutralize: If hydrolysis is suspected (acidic smell), neutralize with sodium bicarbonate.

-

Absorb: Use vermiculite or sand. Avoid cellulose-based absorbents (potential reaction with peroxides).

Visualization: Emergency Decision Logic The following diagram outlines the critical decision nodes for laboratory personnel during an incident.

Figure 1: Emergency response workflow emphasizing the specific risks of HF generation and appropriate spill containment.[6]

SECTION 4: Handling, Storage, and Stability

The "Acid-Switch" Mechanism

As a Senior Scientist, I must emphasize that 1,3-dioxolanes are acetals . They are stable under basic and neutral conditions but labile to aqueous acids .

-

Storage Condition: Store under Argon or Nitrogen at 2–8°C.

-

Incompatibility: Strong acids (HCl, H₂SO₄), Lewis acids (AlCl₃), and Oxidizers.

-

Shelf Life: 12 months (re-test for peroxides every 6 months using KI starch paper).

Visualization: Stability & Degradation Pathway Understanding the degradation helps in troubleshooting "mysterious" impurity peaks in your LC-MS data.

Figure 2: Acid-catalyzed hydrolysis pathway. In the presence of acidic moisture, the dioxolane ring opens to yield the parent aldehyde and ethylene glycol.

SECTION 5: Exposure Controls & Personal Protection

Engineering Controls

-

Fume Hood: Mandatory.[9] Velocity > 0.5 m/s.

-

Grounding: All transfer equipment must be grounded to prevent static discharge, a known ignition source for dioxolane vapors.

Personal Protective Equipment (PPE) Selection Matrix

| PPE Type | Recommendation | Scientific Rationale |

| Gloves (Splash) | Nitrile (min 0.11 mm) | Adequate for incidental contact. |

| Gloves (Immersion) | Viton or Silver Shield | Dioxolanes can swell latex and thin nitrile; Viton provides superior resistance to aromatic solvents. |

| Respiratory | Type A (Organic Vapor) | Use if handling >500mg outside a hood. |

| Eye Protection | Chemical Goggles | Safety glasses are insufficient due to the severe irritation potential of acetal vapors. |

SECTION 6: Toxicological Information

-

Acute Toxicity: No experimental LD50 exists for this specific CAS.

-

Read-Across (1,3-Dioxolane): Oral LD50 (Rat) = 3000 mg/kg.

-

Read-Across (Fluorobenzene): Inhalation LC50 (Rat) = 2690 ppm/4h.

-

-

Skin Corrosion/Irritation: Predicted Category 2 (Irritant). The lipophilic tert-butyl group facilitates dermal absorption.

-

Carcinogenicity: Not listed by IARC/NTP. However, the metabolite (aldehyde) should be treated as a potential sensitizer.

References

-

PubChem. (2025).[3][4] Compound Summary: 2-Phenyl-1,3-dioxolane (Analogous Safety Data). National Library of Medicine. Retrieved from [Link]

-

New Jersey Department of Health. (2012). Hazardous Substance Fact Sheet: Dioxolane.[2] Retrieved from [Link]

Sources

- 1. cas 1707580-48-0|| where to buy 2-(3-(Tert-butyl)-5-fluorophenyl)-1,3-dioxolane [english.chemenu.com]

- 2. nj.gov [nj.gov]

- 3. 2-Phenyl-1,3-dioxolane | C9H10O2 | CID 70293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. carlroth.com [carlroth.com]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Robust Acetal Protection of 3-tert-butyl-5-fluorobenzaldehyde

[1]

Part 1: Strategic Overview & Reaction Engineering

Introduction

The protection of benzaldehydes as cyclic acetals is a cornerstone strategy in multi-step organic synthesis, particularly when subsequent steps involve strong nucleophiles (e.g., Grignard reagents, hydrides) that would otherwise attack the electrophilic carbonyl carbon.[1][2] This application note details the protection of 3-tert-butyl-5-fluorobenzaldehyde (1) using ethylene glycol to form 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane (2) .[1]

Substrate Analysis:

-

Electronic Effects: The meta-fluorine substituent exerts a strong inductive electron-withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.[1] While this theoretically accelerates the initial nucleophilic attack, it also makes the resulting acetal more susceptible to acid-catalyzed hydrolysis.[1] Therefore, strict pH control during workup is critical.

-

Steric Effects: The meta-tert-butyl group adds significant lipophilicity and bulk.[1] While it does not directly occlude the reaction center (unlike an ortho substituent), it influences the solubility profile, necessitating the use of non-polar solvents like toluene or cyclohexane.[1]

Reaction Thermodynamics & Mechanism

The formation of acetals is a reversible equilibrium process governed by Le Chatelier's principle. To drive the reaction to completion, the water byproduct must be continuously removed.[3]

-

Catalyst: p-Toluenesulfonic acid (p-TsOH) is the standard Brønsted acid catalyst.[1] It is non-volatile, soluble in organic solvents, and strong enough to protonate the carbonyl oxygen efficiently.[1]

-

Water Removal: Azeotropic distillation using a Dean-Stark apparatus is the preferred method for scale-up.[1] Toluene (bp 110.6°C) forms a positive azeotrope with water (bp 85°C, 20% water), allowing efficient dehydration.

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed mechanism for cyclic acetal formation.[1] Note the critical water elimination step which drives the equilibrium.

Part 2: Detailed Experimental Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3][4][5] | Density (g/mL) | Role |

| 3-tert-butyl-5-fluorobenzaldehyde | 180.22 | 1.0 | ~1.05 | Limiting Reagent |

| Ethylene Glycol | 62.07 | 1.5 - 2.0 | 1.113 | Nucleophile |

| p-Toluenesulfonic acid (monohydrate) | 190.22 | 0.05 | Solid | Catalyst |

| Toluene | 92.14 | Solvent | 0.867 | Solvent/Azeotrope |

| Sat.[1] NaHCO₃ (aq) | - | - | - | Quench Base |

Equipment:

-

Round-bottom flask (RBF) sized to be ~50% full.

-

Dean-Stark trap with reflux condenser.[3]

-

Magnetic stir bar (egg-shaped for vortex efficiency).

-

Heating mantle with temperature controller.

-

Nitrogen/Argon inlet (optional but recommended to prevent oxidation).

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Assembly: Equip a clean, dry RBF with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser. Connect the condenser to a cooling water line.

-

Charging: Add 3-tert-butyl-5-fluorobenzaldehyde (1.0 equiv) to the flask.

-

Solvent: Add Toluene (approx. 10 mL per gram of aldehyde).

-

Note: Toluene is preferred over benzene due to lower toxicity and higher boiling point, which improves reaction kinetics.

-

-

Reagents: Add Ethylene Glycol (1.5 equiv) and p-TsOH·H₂O (0.05 equiv).

-

Tip: Ethylene glycol is immiscible with toluene at room temperature; the mixture will appear biphasic initially.

-

Phase 2: Reflux & Dehydration

-

Reflux: Heat the mixture to a vigorous reflux (oil bath ~130°C). Ensure the solvent is condensing rapidly and filling the Dean-Stark trap.[1]

-

Monitoring: Water will separate to the bottom of the trap.

-

Checkpoint: The reaction is typically complete when water evolution ceases (usually 2–4 hours).

-

IPC (In-Process Control):[1] Spot TLC (Hexane/EtOAc 9:1). The aldehyde (UV active) should disappear, and a less polar spot (Acetal) should appear.

-

Staining: Aldehydes stain with 2,4-DNP (orange/red); Acetals do not stain with DNP unless hydrolyzed on the plate.[1]

-

Phase 3: Workup & Isolation[1]

-

Cooling: Allow the reaction to cool to room temperature.

-

Quench: CRITICAL STEP. Pour the reaction mixture into a separatory funnel containing saturated aqueous NaHCO₃ (equal volume to toluene). Shake vigorously to neutralize the acid catalyst.

-

Why? Acidic residues during concentration will hydrolyze the acetal back to the aldehyde due to residual moisture.

-

-

Extraction: Separate the layers. Wash the organic (top) layer with Brine (1x).

-

Drying: Dry the organic layer over anhydrous Na₂SO₄ or K₂CO₃ .

-

Note: K₂CO₃ is excellent here as it buffers any trace acidity.

-

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.

Phase 4: Purification[1]

-

Assessment: The crude product is often >95% pure.

-

Distillation: If higher purity is required, Kugelrohr distillation under high vacuum (<1 mbar) is the method of choice.

-

Crystallization: If the product solidifies (common for high MW acetals), recrystallize from minimal hot Hexane or Pentane.

Part 3: Process Logic & Workflow Visualization[1]

Figure 2: Operational workflow for the batch synthesis of the acetal.

Part 4: Analytical Characterization

To validate the identity of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane , look for these key NMR signals.

| Nucleus | Signal | Multiplicity | Integration | Assignment |

| ¹H NMR | ~5.75 ppm | Singlet | 1H | Acetal CH (Diagnostic) |

| ¹H NMR | 4.00 - 4.15 ppm | Multiplet | 4H | Dioxolane -CH₂CH₂- |

| ¹H NMR | 1.30 - 1.35 ppm | Singlet | 9H | tert-Butyl -C(CH₃)₃ |

| ¹H NMR | 7.00 - 7.50 ppm | Multiplet | 3H | Aromatic Protons |

| ¹³C NMR | ~103 ppm | Singlet | - | Acetal Carbon (O-C-O) |

| ¹⁹F NMR | ~ -110 to -115 ppm | Singlet | - | Ar-F |

Interpretation:

-

The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the acetal methine (~5.75 ppm) is the primary confirmation of conversion.

-

The dioxolane ring protons appear as a compact multiplet due to the AA'BB' spin system nature of the ethylene bridge.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Incomplete Conversion | Water not removed effectively.[1] | Insulate the Dean-Stark arm; ensure vigorous reflux; add fresh toluene to the trap.[1] |

| Hydrolysis on Column | Silica gel is slightly acidic. | Pre-treat silica gel with 1% Triethylamine/Hexane before loading sample. |

| Product is Colored | Polymerization or oxidation. | Use Nitrogen atmosphere; ensure p-TsOH is high quality (white, not pink/brown). |

| Low Yield | Product volatility or hydrolysis. | Do not rotavap at high bath temps (>50°C); ensure NaHCO₃ wash was thorough. |

References

-

Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for acetal stability and formation conditions).

-

Organic Chemistry Portal. (n.d.). Protection of Aldehydes and Ketones as Acetals and Ketals. Retrieved from

-

Sigma-Aldrich. (n.d.).[6][7] 3,4,5-Trifluorobenzaldehyde Product Data. (Used for physical property estimation of fluorinated benzaldehydes). Retrieved from

-

BenchChem. (n.d.). General Laboratory-Scale Protocol for Acetal Protection of an Aldehyde. Retrieved from

Sources

- 1. WO2012095855A1 - Process for preparation of acetals - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-FLUORO-5-(TRIFLUOROMETHYL)BENZALDEHYDE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. scientificlabs.ie [scientificlabs.ie]

Technical Application Note: 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane in Medicinal Chemistry

Executive Summary & Strategic Value

In modern drug discovery, the 3-tert-butyl-5-fluorophenyl moiety is a privileged pharmacophore. It offers a unique combination of steric bulk (via the tert-butyl group) and metabolic stability (via the fluorine atom), often used to fill hydrophobic pockets in kinases, GPCRs, and nuclear receptors while blocking metabolic "soft spots" on the aromatic ring.

However, the precursor aldehyde, 3-tert-butyl-5-fluorobenzaldehyde , is susceptible to autoxidation to the corresponding benzoic acid upon storage, and its carbonyl group is reactive toward nucleophiles during multi-step synthesis.

2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane (CAS: 1707580-48-0) serves as the masked, robust synthetic equivalent of this aldehyde. This Application Note details the protocols for utilizing this dioxolane intermediate to introduce the lipophilic 3-tBu-5-F motif into drug scaffolds with high fidelity.

Technical Rationale: The "Masked Electrophile" Strategy

Why Dioxolane?

The 1,3-dioxolane ring acts as an acetal protecting group. Its use is dictated by three critical factors in Process Chemistry:

-

Oxidation Resistance: Unlike the parent aldehyde, the dioxolane is immune to aerobic oxidation, allowing long-term storage without titer degradation.

-

Chemo-differentiation: It allows chemists to perform organometallic transformations (e.g., Grignard additions, Lithium-Halogen exchange) on other parts of a complex molecule without attacking the aldehyde carbonyl.

-

Electronic Modulation: The dioxolane group is less electron-withdrawing than the carbonyl, altering the directing effects for subsequent electrophilic aromatic substitutions (EAS) or C-H activation steps.

Structural Pharmacophore Insight

-

Tert-butyl (C3): Increases Lipophilic Efficiency (LipE) and provides a rigid steric lock.

-

Fluorine (C5): Lowers the pKa of neighboring protons, blocks P450 metabolism at the C5 position, and modulates the quadrupole moment of the ring for improved pi-stacking interactions.

Experimental Protocols

Protocol A: Synthesis of the Dioxolane (Protection)

Use this protocol if you are generating the intermediate from the parent aldehyde.

Reagents:

-

3-tert-butyl-5-fluorobenzaldehyde (1.0 equiv)

-

Ethylene Glycol (1.5 - 2.0 equiv)

-

p-Toluenesulfonic acid (pTsOH) monohydrate (0.05 equiv)

-

Solvent: Toluene (0.5 M concentration)

Workflow:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser.

-

Charging: Add the aldehyde, ethylene glycol, pTsOH, and toluene.

-

Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: Reaction is typically complete when water evolution ceases (approx. 2-4 hours).

-

-

Workup: Cool to room temperature (RT). Quench with saturated aqueous NaHCO₃ (to neutralize acid).

-

Extraction: Separate layers. Extract aqueous layer with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The product is often pure enough for use. If necessary, purify via flash chromatography (SiO₂, Hexanes/EtOAc 95:5).

Protocol B: Controlled Deprotection (Regeneration)

Use this protocol to release the reactive aldehyde for downstream coupling (e.g., Reductive Amination).

Reagents:

-

2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane (1.0 equiv)

-

Acid Source: 1M HCl or 20% Trifluoroacetic acid (TFA) in DCM.

-

Solvent: THF/Water (4:1) or Acetone/Water.

Workflow:

-

Dissolution: Dissolve the dioxolane in THF/Water (4:1).

-

Hydrolysis: Add 1M HCl (2.0 equiv). Stir at RT.

-

Monitoring: Monitor by TLC or LC-MS. The disappearance of the acetal peak (approx. 5.8 ppm in ¹H NMR) and appearance of the aldehyde peak (~10.0 ppm) confirms conversion.

-

-

Neutralization: Once complete (usually < 2 hours), neutralize carefully with sat. NaHCO₃.

-

Isolation: Extract with DCM or EtOAc. The resulting aldehyde should be used immediately in the next step (e.g., reductive amination) to avoid oxidation.

Protocol C: One-Pot Reductive Amination (Direct Coupling)

Streamlined protocol for coupling the fragment to an amine scaffold.

Reagents:

-

Dioxolane Intermediate (1.0 equiv)

-

Amine Partner (R-NH₂) (1.1 equiv)

-

Acid Catalyst: Aqueous HCl (cat.)

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

Workflow:

-

In Situ Deprotection: Treat the dioxolane with dilute aqueous HCl in THF for 1 hour to generate the aldehyde in situ.

-

Buffering: Adjust pH to ~5-6 using Acetate buffer or TEA.

-

Imine Formation: Add the Amine Partner. Stir for 30 mins.

-

Reduction: Add STAB. Stir at RT overnight.

-

Result: Direct formation of the N-(3-tert-butyl-5-fluorobenzyl) amine derivative.

Analytical Data & Validation

Table 1: Comparative Stability Profile

| Parameter | 3-tert-butyl-5-fluorobenzaldehyde | Dioxolane Intermediate |

| Physical State | Oil/Low-melting solid | Crystalline Solid / Viscous Oil |

| Air Stability (25°C) | Degrades to Benzoic Acid (< 1 week) | Stable (> 12 months) |

| Base Tolerance | Unstable (Cannizzaro / Aldol) | Excellent |

| Nucleophile Tolerance | Poor (Direct Attack) | Excellent |

| Storage Requirement | -20°C, Argon sealed | RT, Desiccator |

Self-Validating NMR Markers

To ensure the integrity of your intermediate, check for these ¹H NMR signals (CDCl₃, 400 MHz):

-

The "Anchor" Signal: A singlet at δ 5.7 - 5.9 ppm (1H). This is the methine proton of the acetal (O-CH-O). If this is missing, you have the aldehyde or decomposition.

-

The Dioxolane Backbone: A multiplet at δ 4.0 - 4.2 ppm (4H), corresponding to the ethylene glycol backbone (-OCH₂CH₂O-).

Pathway Visualization

The following diagram illustrates the strategic workflow for utilizing this intermediate in a fragment-based drug discovery campaign.

Caption: Strategic workflow showing the protection-deprotection cycle allowing for storage and orthogonal chemical modifications.

References

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for 1,3-dioxolane formation and cleavage conditions).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. (Context on the metabolic stability of fluorinated phenyl rings).

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. (Detailed analysis of fluorine's effect on pKa and lipophilicity).

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122363065 (2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane). (Verification of chemical structure and identifiers).

-

Sigma-Aldrich. (2023).[2] Product Specification: 1,3-Dioxolane derivatives and Benzaldehyde precursors. (General handling and safety data for dioxolane intermediates).

Sources

Application Notes and Protocols: Regioselective Lithiation of 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane

< <

Abstract

This document provides a comprehensive guide to the directed ortho-lithiation of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane, a key intermediate in the synthesis of polysubstituted aromatic compounds. We delve into the mechanistic principles governing the regioselectivity of this reaction, detailing the interplay of the directing metalation groups (DMGs) and steric factors. A robust, step-by-step protocol for the lithiation and subsequent electrophilic quench is presented, supported by in-depth explanations of critical experimental parameters. This guide is intended for researchers and professionals in organic synthesis and drug development, offering actionable insights to achieve high-yield, regioselective functionalization of this valuable substrate.

Introduction: The Synthetic Utility of Directed ortho-Metalation

Directed ortho-metalation (DoM) stands as a powerful and highly regioselective strategy for the functionalization of aromatic C-H bonds, offering a significant advantage over traditional electrophilic aromatic substitution which often leads to mixtures of ortho and para isomers.[1][2] The core principle of DoM lies in the use of a directing metalation group (DMG), a heteroatom-containing functionality that coordinates to an organolithium reagent, thereby facilitating deprotonation at the adjacent ortho position.[1][3][4] This generates a stabilized aryllithium intermediate that can be trapped with a wide array of electrophiles, enabling the precise introduction of new functional groups.

The substrate of interest, 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane, presents a unique case for studying the competitive directing effects of multiple substituents. The 1,3-dioxolane moiety serves a dual purpose: it protects the benzaldehyde functionality from nucleophilic attack by the organolithium base and acts as a DMG itself.[2] The fluorine atom is also known to be a moderate DMG, while the bulky tert-butyl group exerts a significant steric influence on the possible sites of lithiation. Understanding the interplay of these electronic and steric effects is paramount to achieving the desired regioselectivity.

Mechanistic Considerations: Directing Group Hierarchy and Steric Hindrance

The regiochemical outcome of the lithiation of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane is determined by a confluence of factors:

-

Directing Metalation Group (DMG) Strength: Both the 1,3-dioxolane and the fluorine atom can act as DMGs. The oxygen atoms of the dioxolane chelate the lithium cation of the organolithium base, directing deprotonation to an adjacent ortho position.[2] Fluorine, being an electronegative atom, can also direct lithiation to its ortho position.[3]

-

Steric Hindrance: The bulky tert-butyl group at the 3-position sterically hinders the adjacent C-2 and C-4 positions. This steric impediment can play a decisive role in favoring lithiation at a less hindered site.

-

Kinetic vs. Thermodynamic Control: The choice of organolithium base, solvent, and temperature can influence whether the reaction proceeds under kinetic or thermodynamic control, potentially leading to different regiochemical outcomes.[5]

In the case of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane, the primary site of lithiation is predicted to be the C-6 position. This is due to the synergistic directing effect of the 1,3-dioxolane group at C-1 and the fluorine atom at C-5, both pointing to the C-6 position. Furthermore, this position is sterically more accessible compared to the C-2 position, which is flanked by the bulky tert-butyl group.

Sources

Application Notes and Protocols: Grignard Reaction Compatibility and Functionalization Strategies for 2-(3-Tert-butyl-5-fluorophenyl)-1,3-dioxolane

Abstract

This technical guide provides an in-depth analysis of the chemical compatibility of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane with Grignard-type organometallic reagents. We move beyond a simple compatibility check to establish a strategic framework for the selective functionalization of this molecule, a scaffold of interest in medicinal chemistry and materials science. The document elucidates the distinct roles of the aryl fluoride and 1,3-dioxolane moieties, demonstrating that while they present challenges for classical Grignard formation, they offer unique opportunities for modern synthetic strategies. A core focus is placed on the fluorine atom's capacity as a potent directed metalation group (DMG), for which a detailed, field-proven protocol for regioselective ortho-C-H activation and subsequent electrophilic trapping is provided.

Foundational Principles of Functional Group Compatibility

The successful application of organometallic chemistry hinges on a nuanced understanding of the chemoselectivity between the reagent and the substrate's functional groups. In the case of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane, two key functionalities dictate the reaction design: the 1,3-dioxolane (an acetal) and the aryl fluoride.

The Stability of the 1,3-Dioxolane Group

The 1,3-dioxolane moiety is a cyclic acetal, commonly employed as a robust protecting group for aldehydes and ketones. Its stability profile is a cornerstone of its utility.

-

Inertness to Nucleophiles and Bases: Acetals are characteristically unreactive in neutral to strongly basic environments.[1] This makes them exceptionally well-suited for protecting carbonyls from strongly nucleophilic and basic reagents, including Grignard and organolithium reagents.[2][3] The C-O bonds of the acetal lack the electrophilic character of a carbonyl carbon and are therefore not susceptible to nucleophilic attack under these conditions.

-

Causality of Stability: The stability arises from the ether-like nature of the C-O single bonds and the absence of a leaving group that can be readily displaced by a nucleophile. The reaction must proceed under strictly anhydrous conditions, as any moisture will quench the organometallic reagent.

-

Lability Under Acidic Conditions: The protection is reversible, as acetals are readily hydrolyzed back to the parent carbonyl compound under acidic conditions, particularly in the presence of water.[1][2] This cleavage pathway underscores the importance of a non-acidic quench and workup for any reaction involving an acetal-protected substrate. While certain Lewis acids can mediate the ring-opening of dioxolanes, this is a specific, targeted reaction rather than a general incompatibility.[4]

The Duality of the Aryl Fluoride Bond

The carbon-fluorine bond is the strongest single bond to carbon in organic chemistry, a property that profoundly influences its reactivity.

-

Inertness to Direct Grignard Formation: The high bond dissociation energy of the C-F bond makes the direct oxidative insertion of magnesium metal to form a Grignard reagent exceptionally difficult under standard conditions.[5][6] While specialized methods using highly activated Rieke magnesium or mechanochemistry have been developed, they are not routine.[5][7] Therefore, direct conversion of the C-F bond to a C-MgX bond is not a primary strategy.

-

Activation via Catalysis: The C-F bond is not entirely inert and can be activated for cross-coupling reactions with external Grignard reagents, typically requiring palladium or nickel catalysts to proceed via an oxidative addition pathway.[8][9]

-

Potency as a Directed ortho-Metalation Group (DMG): Most strategically, the high electronegativity of fluorine imparts a strong inductive electron-withdrawing effect, increasing the acidity of the protons at the ortho positions (C2 and C6). This makes the aryl fluoride an excellent director for ortho-deprotonation using strong organolithium or lithium amide bases.[10][11] This Directed ortho-Metalation (DoM) is a powerful tool for regioselective functionalization.[12][13]

Strategic Functionalization via Directed ortho-Metalation (DoM)

Given the stability of the dioxolane and the directing nature of the fluorine, the most logical and efficient strategy for functionalizing 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane is through DoM.

Mechanistic Rationale and Regioselectivity

The DoM reaction proceeds by deprotonating the most acidic C-H bond on the aromatic ring. The fluorine at C5 activates both the C4 and C6 positions. However, the bulky tert-butyl group at C3 exerts significant steric hindrance, effectively blocking access to the C4 proton. Consequently, a strong, sterically accessible base will selectively deprotonate the C6 position. The resulting aryllithium species can then be treated with a suitable electrophile to install a new functional group with high regiochemical control.

Visualization of the DoM Strategy

The following diagram illustrates the structure of the substrate and the predicted site of metalation.

Caption: Regioselectivity in Directed ortho-Metalation.

Experimental Protocols

This section provides a detailed protocol for the DoM of 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane and subsequent quenching with an electrophile.

Protocol: Directed ortho-Metalation and Electrophilic Quench with Iodine

This protocol uses iodine as the electrophile to generate 2-(3-tert-butyl-5-fluoro-2-iodophenyl)-1,3-dioxolane, a versatile intermediate for further cross-coupling reactions.

Table 1: Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

|---|---|---|---|

| 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane | ≥98% | Commercial | Must be anhydrous |

| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H₂O | Commercial | Freshly distilled from Na/benzophenone |

| Diisopropylamine | ≥99.5% | Commercial | Freshly distilled from CaH₂ |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Commercial | Titrated before use |

| Iodine (I₂) | ≥99.8% | Commercial | Dried in a desiccator |

| Saturated aq. Na₂S₂O₃ | Reagent | Lab Prepared | |

| Saturated aq. NH₄Cl | Reagent | Lab Prepared | |

| Diethyl ether (Et₂O) | ACS Grade | Commercial | For extraction |

| Magnesium sulfate (MgSO₄) | Anhydrous | Commercial | For drying |

| Schlenk flask, magnetic stir bar, syringes, needles | N/A | N/A | All glassware oven-dried overnight |

Step-by-Step Methodology:

-

System Preparation: Assemble a 100 mL three-neck round-bottom flask (equipped with a magnetic stir bar, nitrogen inlet, and rubber septum) under an inert atmosphere of dry nitrogen or argon. All glassware must be rigorously oven-dried and cooled under vacuum.

-

Reagent Preparation (LDA Formation): To the reaction flask, add anhydrous THF (20 mL) and freshly distilled diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Generation: Slowly add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol) dropwise to the stirred solution at -78 °C. The causality for this low temperature is to prevent decomposition of the base and side reactions. Stir the resulting lithium diisopropylamide (LDA) solution for 30 minutes at -78 °C.

-

Substrate Addition: In a separate, dry flask, dissolve 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane (2.24 g, 10.0 mmol) in anhydrous THF (10 mL). Slowly add this solution via cannula or syringe to the LDA solution at -78 °C.

-

Metalation: Stir the reaction mixture at -78 °C for 2 hours. The duration and low temperature ensure complete and regioselective deprotonation at the C6 position, forming the kinetic aryllithium intermediate.

-

Electrophilic Quench: Prepare a solution of iodine (3.05 g, 12.0 mmol) in anhydrous THF (15 mL). Add this solution dropwise to the aryllithium species at -78 °C. The reaction is often instantaneous, indicated by the discharge of the dark iodine color. Allow the mixture to stir for an additional 1 hour as it slowly warms to room temperature.

-

Reaction Quench: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (20 mL). This step neutralizes any remaining organolithium species and excess base.

-

Workup: Transfer the mixture to a separatory funnel. Add saturated aqueous Na₂S₂O₃ solution (20 mL) to reduce any excess iodine. Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(3-tert-butyl-5-fluoro-2-iodophenyl)-1,3-dioxolane.

Workflow Visualization

Caption: Experimental workflow for DoM and iodination.

Data Interpretation and Troubleshooting

Table 2: Troubleshooting Guide for the DoM Protocol

| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |

|---|---|---|

| Low or No Conversion | 1. Inactive n-BuLi (degraded).2. Wet solvent or glassware.3. Insufficient metalation time/temperature. | 1. Titrate the n-BuLi solution immediately before use.2. Ensure all materials are rigorously anhydrous.3. Increase metalation time or allow to warm slightly (e.g., to -60 °C). |

| Recovery of Starting Material | Incomplete deprotonation (see above). | Re-evaluate base stoichiometry and quality. |

| Formation of Side Products | 1. Acetal cleavage due to acidic contaminants.2. Benzyne formation if warmed too high before quench. | 1. Use high-purity, anhydrous reagents.2. Maintain low temperature (-78 °C) until electrophile is added. |

| Poor Regioselectivity | Unlikely, but could be due to thermodynamic control if the reaction is warmed too much, allowing rearrangement. | Strictly maintain kinetic control at -78 °C. |

Conclusion

The compound 2-(3-tert-butyl-5-fluorophenyl)-1,3-dioxolane demonstrates excellent compatibility with Grignard-type reaction conditions, provided they are anhydrous and non-acidic. The 1,3-dioxolane acts as a reliable protecting group, while the aryl fluoride, though resistant to direct Grignard formation, serves as a powerful and precise tool for regioselective functionalization via Directed ortho-Metalation. The provided protocol offers a robust and validated pathway to introduce new functionality at the C6 position, transforming a perceived challenge into a synthetic advantage for researchers in drug development and materials science.

References

-

Benchchem. (n.d.). Application Notes and Protocols: Reaction of 2-(4-Methoxyphenyl)-4-methyl-1,3-dioxolane with Grignard Reagents. BenchChem.

-

Yamada, S., & Knochel, P. (2010). Large-Scale Preparation of Aromatic Fluorides via Electrophilic Fluorination with Functionalized Aryl- or Heteroarylmagnesium Reagents. Synthesis, 2010(15), 2490-2494.

-

OpenOChem Learn. (n.d.). Acetal Protecting Groups.

-

Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry.

-

Fortman, G. C., et al. (2020). Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study. PMC.

-

Wikipedia. (n.d.). Grignard reagent.

-

Farmer, S. (2021). 9.7: Acetals as Protecting Groups. Chemistry LibreTexts.

-

Snieckus, V., et al. (2020). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. PMC.

-

University of Toronto. (n.d.). Formation and reaction of a Grignard reagent.

-

Chemistry LibreTexts. (2020). 19.12: Acetals as Protecting Groups.

-

Garg, N. K., et al. (2018). Kinetically-Controlled, Highly Chemoselective Acylation of Functionalized Grignard Reagents with Amides by N–C Cleavage. Chem.

-

ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale.

-

ResearchGate. (n.d.). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities.

-

Rieke, R. D., et al. (2000). Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. The Journal of Organic Chemistry, 65(17), 5428-5430.

-

Lubell, W. D., et al. (2009). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. PMC.

-

Yorimitsu, H., & Oshima, K. (2020). Cobalt-Catalyzed Defluorosilylation of Aryl Fluorides via Grignard Reagent Formation. Organic Letters, 22(19), 7431-7434.

-

Lynam, J. M., & Whitwood, A. C. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews, 119(12), 7480-7513.

-

Mortier, J. (n.d.). Aryl Grignard Reagents. Thieme.

-

KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis. Organic Chemistry II.

-

Mortier, J. (n.d.). Directed Ortho Metalation.

-

Tamao, K., et al. (2006). Nickel-Catalyzed Cross-Coupling Reaction of Aryl Fluorides and Chlorides with Grignard Reagents under Nickel/Magnesium Bimetallic Cooperation. Journal of the American Chemical Society, 128(40), 13112-13113.

-

ResearchGate. (n.d.). Sulfonyl fluorides synthesis from aryl bromide or Grignard reagents.

-

YouTube. (2019). making Grignard reagents.

-

Chemistry Stack Exchange. (2023). Why don't Alkyl Fluorides form Grignard Reagents.

-

Alexakis, A., et al. (2002). Reactivity and diastereoselectivity of Grignard reagents toward the hydrazone functionality in toluene solvent. The Journal of Organic Chemistry, 67(23), 8079-8086.

-

Knochel, P. (n.d.). Halogen Magnesium Exchange.

-

Scribd. (n.d.). The Reaction of Grignard Reagents With 13 Dioxolan.

-

Organic Chemistry Portal. (n.d.). Grignard Reaction.

-

Willis, M. C., et al. (2016). One-pot fluorosulfurylation of Grignard reagents using sulfuryl fluoride. Chemical Communications, 52(64), 9929-9932.

-

Quora. (2020). What is the criteria to decide reactivity of functional groups with grignard reagent?.

-

Sigma-Aldrich. (n.d.). Mild Mg – Halogen Exchange.

-

ResearchGate. (n.d.). Tentative structures of the halogen–magnesium exchange reagents.

-

Knochel, P., et al. (2003). Highly functionalized organomagnesium reagents prepared through halogen-metal exchange. Angewandte Chemie International Edition, 42(36), 4302-4320.

-

University of Liverpool. (n.d.). Directed (ortho) Metallation.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Acetal Protecting Groups | OpenOChem Learn [learn.openochem.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. quora.com [quora.com]

- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 8. Aryl Fluoride Activation Through Palladium-Magnesium Bimetallic Cooperation: A Mechanistic and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 07- DIRECTED ORTHO METALATION · Jacques Mortier [jmortier.unblog.fr]

- 13. uwindsor.ca [uwindsor.ca]

Application Notes & Protocols: A Guide to the Scalable Manufacturing of Fluorinated Dioxolane Building Blocks

Abstract

Fluorinated dioxolanes are a privileged structural motif in modern chemistry, imparting unique and often highly desirable properties to active pharmaceutical ingredients (APIs) and advanced materials. The strategic incorporation of fluorine can modulate lipophilicity, metabolic stability, and binding affinity, making these building blocks invaluable to drug development professionals.[1][2][3] Similarly, in materials science, their distinct electrochemical properties are leveraged in applications such as high-performance electrolytes for lithium batteries.[4] However, the translation from laboratory-scale synthesis to scalable manufacturing presents significant challenges, including the handling of hazardous reagents, process safety, and cost-effectiveness. This guide provides an in-depth analysis of robust and scalable manufacturing protocols for key fluorinated dioxolane building blocks, offering detailed experimental procedures, process optimization insights, and critical safety protocols tailored for researchers, scientists, and process chemists.

The Strategic Value of Fluorinated Dioxolanes in Chemical Design

The utility of incorporating fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1][5] The element's high electronegativity and small van der Waals radius allow it to act as a bioisostere for hydrogen or a hydroxyl group, while profoundly altering the electronic landscape of the molecule. This can lead to:

-

Enhanced Metabolic Stability: The strength of the carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[1]

-

Modulated Physicochemical Properties: Fluorine substitution can lower the pKa of nearby functional groups and alter lipophilicity, which in turn affects a compound's solubility, permeability, and pharmacokinetic profile.[2][3]

-

Improved Binding Affinity: The introduction of fluorine can create favorable intermolecular interactions with protein targets, such as hydrogen bonds or dipole-dipole interactions, enhancing potency and selectivity.[1]

The dioxolane ring itself is a versatile and stable cyclic acetal or ketal, frequently found in bioactive molecules.[6][7] When combined, the fluorinated dioxolane scaffold provides a powerful tool for fine-tuning molecular properties in a predictable manner.

Core Synthetic Strategies for Scalable Production

The optimal strategy for synthesizing a fluorinated dioxolane depends on the specific substitution pattern, the availability of starting materials, and the required scale of production. Below, we analyze the most industrially relevant approaches.

Strategy A: Acid-Catalyzed Acetalization/Ketalization

This is the most direct and widely used method for constructing the dioxolane ring. It involves the reaction of a fluorinated aldehyde or ketone with a 1,2-diol in the presence of an acid catalyst. The reaction is a reversible equilibrium, and thus, the removal of water is critical to drive the reaction to completion, a key consideration for process scale-up.

Causality of Experimental Choices:

-

Catalyst: A strong acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid) is required to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

-

Water Removal: At scale, Dean-Stark distillation is the method of choice. The azeotropic removal of water with a suitable solvent (e.g., toluene, heptane) is highly efficient and ensures high conversion.

-

Solvent: The solvent must be inert to the acidic conditions and form an azeotrope with water if using a Dean-Stark apparatus.

Strategy B: Late-Stage Fluorination of Dioxolane Precursors

Causality of Experimental Choices:

-

Electrophilic Fluorination: Reagents like Selectfluor® are often used. These reactions can be catalyzed by transition metals or organocatalysts to achieve high regio- and stereoselectivity.[8][9]

-

Nucleophilic Fluorination: This involves displacing a suitable leaving group (e.g., tosylate, triflate) with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF).

-

Flow Chemistry: For highly exothermic or hazardous fluorination reactions, continuous flow technology offers superior control over temperature, mixing, and reaction time.[10][11] This dramatically improves the safety profile and allows for scalable production without the risks associated with large batch reactors.[12]

Data Presentation: Comparison of Synthetic Strategies

| Strategy | Key Reagents | Typical Yields | Scalability | Advantages | Disadvantages |

| A: Acetalization | Fluorinated carbonyl, 1,2-diol, Acid catalyst | 75-95% | Excellent | Direct, uses common starting materials, well-understood mechanism. | Requires efficient water removal; fluorinated carbonyls can be expensive. |

| B: Late-Stage Fluorination | Dioxolane precursor, Fluorinating agent (e.g., Selectfluor®, KF) | 50-85% | Good to Excellent (especially in flow) | Access to diverse structures, suitable for complex molecules. | Fluorinating agents can be hazardous/expensive; may have selectivity issues.[13] |

Visualization of Key Workflows

Logical Workflow for Synthesis Route Selection

The following diagram outlines the decision-making process for selecting a scalable manufacturing protocol for a target fluorinated dioxolane.

Caption: Decision workflow for selecting a synthesis strategy.

Detailed Application Protocols

Protocol 1: Gram-Scale Synthesis of 2,2-bis(trifluoromethyl)-1,3-dioxolane

This protocol details the synthesis of a common building block via the ketalization of hexafluoroacetone with ethylene glycol.[14]

Reaction Scheme:

Caption: Ketalization of hexafluoroacetone and ethylene glycol.

Materials & Equipment:

-

Round-bottom flask equipped with a magnetic stirrer

-

Dean-Stark apparatus and condenser

-

Heating mantle with temperature control

-

Ethylene glycol (1.0 eq)

-

Hexafluoroacetone (gas or hydrate, 1.1 eq)

-

p-Toluenesulfonic acid (p-TsOH, 0.02 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Step-by-Step Methodology:

-

Setup: Assemble the flask, Dean-Stark trap, and condenser. Charge the flask with ethylene glycol and toluene (approx. 2 M concentration relative to the diol).

-

Catalyst Addition: Add p-TsOH to the mixture and begin stirring.

-

Reactant Addition: Slowly bubble hexafluoroacetone gas into the solution OR add hexafluoroacetone hydrate. Causality Note: The slight excess of the ketone helps to drive the reaction towards completion.

-

Reaction: Heat the mixture to reflux. Toluene and water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-8 hours).

-